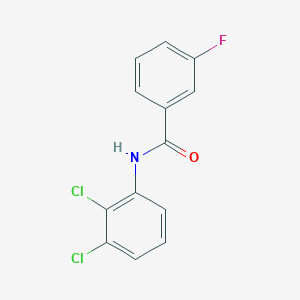

N-(2,3-dichlorophenyl)-3-fluorobenzamide

Description

N-(2,3-Dichlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 2,3-dichlorophenyl group attached via an amide linkage. This compound belongs to a class of molecules where halogen atoms (Cl, F) are strategically positioned to modulate electronic, steric, and hydrogen-bonding properties, which are critical for biological activity or material applications.

The 2,3-dichlorophenyl moiety is notable for its electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins.

Properties

Molecular Formula |

C13H8Cl2FNO |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H8Cl2FNO/c14-10-5-2-6-11(12(10)15)17-13(18)8-3-1-4-9(16)7-8/h1-7H,(H,17,18) |

InChI Key |

URHMWFIPYFILCJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position and Bioactivity: The 2,3-dichlorophenyl group is a recurring motif in dopamine receptor ligands (e.g., compound from ), where its electron-withdrawing nature enhances receptor binding. In contrast, fluorinated analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide exhibit weaker hydrophobic interactions but stronger hydrogen-bonding networks, as seen in crystallographic studies . Replacement of fluorine with chlorine (e.g., 2-chloro vs.

Hydrogen-Bonding and Crystallography :

- Fluorine at the 3-position (as in the target compound) participates in weak F···H-N interactions, a feature shared with N-(2,3-difluorophenyl)-2-fluorobenzamide . These interactions influence crystal packing and stability, which are critical for material science applications.

- In contrast, chlorine substituents (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) prioritize halogen bonding (Cl···π) over hydrogen bonding, leading to distinct solid-state architectures .

Biological Activity Trends: Antimicrobial Activity: The triazine-quinoline hybrid () exhibits superior activity against Gram-positive bacteria compared to simpler benzamides, likely due to extended π-conjugation and additional hydrogen-bonding sites. Receptor Selectivity: Piperazine-linked analogs (e.g., ) show enhanced dopamine D3 receptor selectivity (>100-fold over D2), attributed to the flexibility of the pentanamide spacer and thiophenyl group.

Thermodynamic and Solubility Data

- Fluorinated benzamides generally exhibit lower melting points (mp ~120–150°C) compared to chlorinated analogs (mp ~160–190°C), reflecting reduced crystal lattice stability from weaker F···H interactions .

- LogP values for 2,3-dichlorophenyl derivatives range from 3.5–4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.